Cas no 1021207-79-3 (N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide)

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide is a specialized organic compound featuring a cyclopropanecarbonyl-substituted indole core linked to a trifluoromethylated benzamide moiety. Its unique structure combines the conformational rigidity of the cyclopropane ring with the electronic effects of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery. The indole scaffold enhances binding affinity to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity. This compound is particularly useful in the development of protease inhibitors and receptor modulators due to its ability to interact with hydrophobic binding pockets. Its synthetic versatility allows for further functionalization, enabling tailored applications in pharmaceutical research.
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide structure
1021207-79-3 structure
Product Name:N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide
CAS No:1021207-79-3
MF:C20H17F3N2O2
MW:374.356395483017
CID:6260223
PubChem ID:25851794
Update Time:2025-06-26

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide
    • F5098-0884
    • VU0635648-1
    • AKOS024498169
    • N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide
    • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide
    • 1021207-79-3
    • Inchi: 1S/C20H17F3N2O2/c21-20(22,23)16-4-2-1-3-15(16)18(26)24-14-8-7-12-9-10-25(17(12)11-14)19(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,24,26)
    • InChI Key: CTJFTUJHKNYEJN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NC1C=CC2CCN(C=2C=1)C(C1CC1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 374.12421228g/mol
  • Monoisotopic Mass: 374.12421228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 590
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.4Ų

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide

N-(1-Cyclopropanecarbonyl-2,3-Dihydro-1H-Indol-6-Yl)-2-(Trifluoromethyl)Benzamide: A Comprehensive Overview

CAS No. 1021207-79-3 refers to the compound N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide, a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a cyclopropane ring fused with an indole moiety and a trifluoromethyl-substituted benzamide group. The combination of these structural elements contributes to its unique chemical properties and reactivity.

The synthesis of this compound involves a series of intricate organic reactions, including Friedel-Crafts acylation, cyclopropanation, and amide formation. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and selective pathways for its preparation. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing the time required for its production while maintaining high yields and purity.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that the indole core of the molecule is a common structural motif in many bioactive compounds, particularly in antitumor and anti-inflammatory agents. The trifluoromethyl group further enhances the molecule's lipophilicity, which is crucial for its absorption and distribution within biological systems. Recent in vitro experiments have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The rigid and planar structure of the indole moiety makes it a candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into polymer blends can significantly improve their charge transport properties, paving the way for its use in next-generation electronic devices.

From an analytical standpoint, the characterization of this compound has benefited from modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided detailed insights into the molecular structure and stereochemistry of the compound, confirming its identity and purity. Furthermore, computational chemistry tools like density functional theory (DFT) have been employed to study the electronic properties of the molecule, aiding in the prediction of its reactivity under various conditions.

Despite its promising potential, there remain challenges in fully harnessing the capabilities of this compound. For instance, while its pharmacological activity is evident from preliminary studies, further research is needed to elucidate its mechanism of action and to assess its safety profile for therapeutic use. Similarly, while its electronic properties are favorable for materials applications, scaling up production to industrial levels remains a hurdle that requires innovative solutions.

In conclusion, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide (CAS No. 1021207-79-3) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure endows it with versatile properties that span across multiple disciplines, from drug discovery to materials science. As research continues to uncover new insights into its behavior and applications, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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